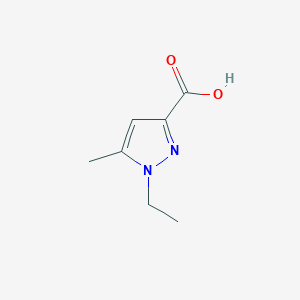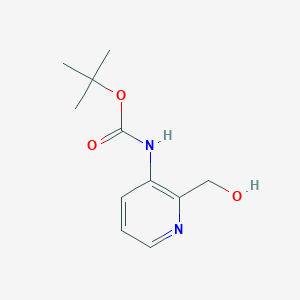![molecular formula C7H8N2O B1591165 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one CAS No. 426219-51-4](/img/structure/B1591165.png)
6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one
Overview
Description
6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, which combines an imidazole ring fused to a pyridine ring. This structural motif imparts significant versatility and potential for various applications in materials science, pharmaceuticals, and other fields .
Mechanism of Action
Target of Action
Similar compounds have been found to target p2x7 receptors and phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) .
Mode of Action
Compounds with similar structures have been shown to act as antagonists at their target sites , inhibiting the function of these targets and leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect signaling networks through their action on pi3k and hdac .
Pharmacokinetics
Similar compounds have been found to have suitable physicochemical properties, good partitioning into the cns, and show robust in vivo target engagement after oral dosing .
Result of Action
Similar compounds have been found to show potent antiproliferative activities against certain cell lines .
Action Environment
Similar compounds have been found to exhibit mixed type inhibitors and a superior inhibition efficiency in the presence of certain environments .
Biochemical Analysis
Biochemical Properties
It is known that this compound and its derivatives have shown promising results in various biochemical reactions
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroimidazo[1,5-a]pyridin-8(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . This reaction is carried out under specific conditions to ensure the formation of the desired heterocyclic structure.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms in the imidazole ring and the carbon atoms in the pyridine ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine N-oxides, while substitution reactions with amines can produce various amino-substituted derivatives .
Scientific Research Applications
6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it serves as a versatile scaffold for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor . Additionally, it finds applications in materials science, particularly in the development of optoelectronic devices and sensors .
Comparison with Similar Compounds
6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines. These compounds share a similar fused ring structure but differ in the specific arrangement and types of atoms within the rings. The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for a broader range of applications .
List of Similar Compounds:- Imidazo[1,2-a]pyrimidines
- Imidazo[1,2-a]pyrazines
- 2,3-Dihydroimidazo[1,2-a]pyridines
Properties
IUPAC Name |
6,7-dihydro-5H-imidazo[1,5-a]pyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-2-1-3-9-5-8-4-6(7)9/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZRVKIZAPHPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CN=CN2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587836 | |
| Record name | 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-51-4 | |
| Record name | 6,7-Dihydroimidazo[1,5-a]pyridin-8(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1591092.png)




![(9H-Fluoren-9-YL)methyl 2,4-dichloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1591098.png)


![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
